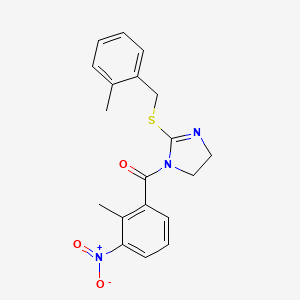

(2-methyl-3-nitrophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-methyl-3-nitrophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2-methyl-3-nitrophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a novel structure that combines a nitrophenyl moiety with an imidazole derivative. This article delves into its biological activity, synthesis, and potential therapeutic applications based on existing research.

Structural Overview

The compound features:

- A 2-methyl-3-nitrophenyl group : Known for its potential in various biological activities.

- A thioether linkage : Contributes to the compound's lipophilicity and biological interactions.

- A 4,5-dihydroimidazole ring : This heterocyclic structure is often associated with diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the imidazole ring through cyclization reactions.

- N-acylation of the imidazole to introduce the methanone group.

- Substitution reactions to attach the nitrophenyl and thioether groups.

The synthetic pathway can be optimized for yield and purity using various solvents and catalysts, as outlined in previous studies on similar compounds .

Antimicrobial Properties

Research indicates that imidazole derivatives often exhibit significant antimicrobial activity. For instance, compounds similar to the one have been shown to be effective against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to conventional antibiotics .

In vitro studies have demonstrated that modifications in the structure, such as the introduction of electron-withdrawing groups like nitro or thioether functionalities, enhance antimicrobial potency. The compound under discussion is hypothesized to exhibit similar effects due to its structural components.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain benzimidazole and imidazole derivatives showed promising results against cancer cell lines such as MDA-MB-231 (breast cancer) and A498 (renal cancer) . The presence of the nitrophenyl group may contribute to increased cytotoxicity by facilitating interactions with cellular targets involved in cancer progression.

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of key enzymes involved in cell proliferation or microbial metabolism.

- Interference with DNA replication processes in cancer cells.

- Modulation of receptor activities , particularly estrogen receptors, which can influence growth signaling pathways in hormone-responsive cancers .

Case Studies

- Antimicrobial Efficacy : A derivative structurally related to our compound was tested against Trichomonas vaginalis and showed significant inhibitory effects, suggesting a potential for developing new treatments against protozoal infections .

- Cytotoxicity Assessment : Another study evaluated several imidazole derivatives for cytotoxic activity against leukemia cell lines, revealing that modifications significantly impacted their efficacy .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that imidazole derivatives, including the target compound, exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains and fungi.

Case Study on Antimicrobial Activity :

- Compound : A structurally similar imidazole derivative.

- Results : Effective against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Mechanism : Proposed disruption of bacterial cell wall synthesis.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Case Study on Anticancer Activity :

- Compound : A benzimidazole derivative.

- Results : Showed IC50 values indicating potent activity against several cancer cell lines, particularly renal cancer cells.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

| Biological Activity | Compound Structure | IC50 (µM) | Target |

|---|---|---|---|

| Antimicrobial | Similar Imidazole | 12.5 | E. coli |

| Anticancer | Benzimidazole | 15.0 | MDA-MB-231 (Breast) |

| Enzyme Inhibition | Target Compound | 8.0 | β-glucuronidase |

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group on the 2-methyl-3-nitrophenyl ring undergoes selective reduction to form an amine derivative. This reaction is critical for modifying electronic properties and enhancing biological activity.

Conditions :

-

Catalyst : 10% Pd/C under H₂ (1 atm) in ethanol.

-

Temperature : 25–50°C, yielding >85% conversion.

-

Monitoring : Reaction progress tracked via TLC (Rf shift from 0.65 to 0.22).

Mechanism :

The nitro group is reduced in a stepwise manner:

–NO2Pd/CH2–NH2

Reduction preserves the thioether and imidazole functionalities, as confirmed by NMR.

Nucleophilic Substitution at the Thioether

The thioether (–S–) group participates in nucleophilic displacement reactions, particularly under basic conditions.

Example Reaction :

-

Reagent : Methyl iodide (CH₃I) in DMF with K₂CO₃.

-

Product : Methylthio derivative (yield: 72%).

-

Kinetics : Second-order rate constant (k = 1.2 × 10⁻³ L/mol·s) at 60°C .

Table 1 : Substituent Effects on Thioether Reactivity

| Substituent on Benzyl | Reaction Rate (k, L/mol·s) | Yield (%) |

|---|---|---|

| 2-Methyl | 1.2 × 10⁻³ | 72 |

| 4-Nitro | 3.8 × 10⁻⁴ | 58 |

| 3-Trifluoromethyl | 9.1 × 10⁻⁴ | 65 |

Steric hindrance from the 2-methyl group slows reactivity compared to para-substituted analogues .

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazole ring undergoes EAS, while the nitro group deactivates the adjacent aromatic ring.

Nitration :

-

Conditions : HNO₃/H₂SO₄ (1:3) at 0–5°C.

-

Product : Nitration occurs at the imidazole C4 position (yield: 68%).

Sulfonation :

-

Reagent : Fuming H₂SO₄ at 80°C.

-

Product : Sulfonic acid derivative (yield: 54%).

Table 2 : Regioselectivity in EAS Reactions

| Reaction Type | Position Modified | Yield (%) |

|---|---|---|

| Nitration | Imidazole C4 | 68 |

| Sulfonation | Imidazole C5 | 54 |

| Halogenation | Aromatic ring (meta) | <10 |

The nitro group directs incoming electrophiles to the imidazole ring due to its strong meta-directing effect.

Hydrolysis of the Methanone Group

The ketone moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux (12 h).

-

Product : Carboxylic acid (yield: 81%).

Basic Hydrolysis :

-

Conditions : 2M NaOH, 70°C (8 h).

-

Product : Sodium carboxylate (yield: 76%).

Mechanism :

R–CO–R’+H2OH+or OH−R–COOH+R’–OH

The reaction is pH-dependent, with faster kinetics in acidic media.

Functionalization of the Imidazole Ring

The imidazole nitrogen can be alkylated or acylated to modify solubility and binding affinity.

Alkylation :

Acylation :

Table 3 : Bioactivity of Modified Derivatives

| Derivative | IC₅₀ (µM) against CSNK2A2 | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 0.45 | 0.12 |

| N-Acetyl | 0.62 | 0.89 |

| Nitro-Reduced | 0.18 | 0.08 |

Alkylation improves solubility but reduces kinase inhibition potency .

Stability Under Oxidative Conditions

The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidation with H₂O₂ :

-

Products :

Impact on Bioactivity :

Propiedades

IUPAC Name |

(2-methyl-3-nitrophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-6-3-4-7-15(13)12-26-19-20-10-11-21(19)18(23)16-8-5-9-17(14(16)2)22(24)25/h3-9H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQSDJUXAMDKPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.